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Compound of Interest

Compound Name:
3,5-Dimethyl-1H-pyrazole-4-

carboxylic Acid

Cat. No.: B056892 Get Quote

An In-Depth Technical Guide to 3,5-Dimethyl-1H-
pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that serves

as a crucial building block in the synthesis of various biologically active molecules. Its pyrazole

core is a key feature in numerous pharmaceutical compounds, making this acid a significant

intermediate for drug discovery and development. This technical guide provides a

comprehensive overview of its physical and chemical properties, detailed experimental

protocols for its synthesis and analysis, and its role in the development of therapeutic agents.

Physical and Chemical Properties
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a white solid at room temperature. Its key

properties are summarized below.
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Property Value

CAS Number 113808-86-9

Molecular Formula C₆H₈N₂O₂

Molecular Weight 140.14 g/mol

Melting Point 291-293 °C[1]

Boiling Point (Predicted) 368.3 °C at 760 mmHg[2]

Density (Predicted) 1.321 g/cm³[3]

pKa (Predicted) 1.83 ± 0.32[4]

Appearance White solid[4]

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 3

Topological Polar Surface Area 66 Å²

Experimental Protocols
Synthesis
The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is typically a two-step process

starting from the readily available acetylacetone.

Step 1: Synthesis of 3,5-Dimethylpyrazole

This procedure is adapted from a well-established method for the synthesis of 3,5-

dimethylpyrazole.[5]

Materials:

Hydrazine sulfate

10% Sodium hydroxide solution

Acetylacetone (2,4-pentanedione)
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Ether

Saturated sodium chloride solution

Anhydrous potassium carbonate

Petroleum ether (90-100 °C)

Equipment:

1-L round-bottomed flask

Separatory funnel

Stirrer

Thermometer

Ice bath

Rotary evaporator

Vacuum desiccator

Procedure:

In a 1-L round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel,

dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide

solution.

Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.

While maintaining the temperature at approximately 15 °C, add 50 g (0.50 mole) of

acetylacetone dropwise with continuous stirring. The addition should take about 30

minutes.

After the addition is complete, continue stirring the mixture at 15 °C for an additional hour.
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Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic

salts.

Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of ether.

Separate the layers and extract the aqueous layer with four additional 40-mL portions of

ether.

Combine all the ether extracts and wash once with a saturated sodium chloride solution.

Dry the ether solution over anhydrous potassium carbonate.

Remove the ether by distillation using a rotary evaporator.

The resulting crude 3,5-dimethylpyrazole can be purified by recrystallization from

approximately 250 mL of 90-100 °C petroleum ether.

Dry the purified crystals in a vacuum desiccator to yield 3,5-dimethylpyrazole as a white

solid.

Step 2: Carboxylation of 3,5-Dimethylpyrazole (Vilsmeier-Haack approach followed by

oxidation)

A common method to introduce a carboxyl group at the 4-position of a pyrazole ring is through

a Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.

Materials:

3,5-Dimethylpyrazole

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

Sodium hydroxide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrochloric acid

Appropriate organic solvents for extraction (e.g., dichloromethane)

Equipment:

Round-bottomed flask

Reflux condenser

Stirrer

Dropping funnel

Ice bath

Procedure (General Outline):

Formylation: a. Cool a solution of DMF in a suitable solvent in an ice bath. b. Slowly add

phosphorus oxychloride to the cooled DMF solution to form the Vilsmeier reagent. c. Add

3,5-dimethylpyrazole to the Vilsmeier reagent and heat the mixture to drive the formylation

reaction, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Oxidation: a. Dissolve the crude 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in an aqueous

basic solution (e.g., NaOH). b. Slowly add an aqueous solution of a strong oxidizing agent,

such as potassium permanganate, while controlling the temperature. c. After the reaction

is complete (indicated by a color change), quench any excess oxidizing agent. d. Filter the

mixture to remove manganese dioxide. e. Acidify the filtrate with hydrochloric acid to

precipitate the 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid.

Purification: a. Collect the precipitated solid by filtration. b. Wash the solid with cold water.

c. Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water

mixture) to obtain the purified 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid.

Analytical Protocols
1. ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrument Parameters (Typical for a 400 MHz spectrometer):

Solvent: DMSO-d₆

Temperature: 25 °C

Pulse Program: Standard 1D proton

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Expected Chemical Shifts (in DMSO-d₆):

A singlet for the carboxylic acid proton (around 12 ppm).

A singlet for the two equivalent methyl groups (around 2.1-2.4 ppm).

A broad singlet for the N-H proton of the pyrazole ring.

2. FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry,

spectroscopy-grade potassium bromide (KBr) in an agate mortar.

Transfer the mixture to a pellet-forming die.

Press the mixture under high pressure (several tons) to form a transparent or translucent

pellet.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 16-32

Expected Characteristic Peaks:

Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).

C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

N-H stretch from the pyrazole ring (around 3200-3400 cm⁻¹).

C-H stretches from the methyl groups (around 2900-3000 cm⁻¹).

C=C and C=N stretches from the pyrazole ring (in the fingerprint region).

3. Mass Spectrometry

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

EI: Introduce a small amount of the solid sample directly into the ion source via a direct

insertion probe.

ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it

into the mass spectrometer.

Instrument Parameters (EI):

Ionization Energy: 70 eV

Expected Fragmentation:

The molecular ion peak [M]⁺ at m/z 140.

A prominent fragment corresponding to the loss of the carboxyl group [M-COOH]⁺ at m/z

95.
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Role in Drug Development: Synthesis of Celecoxib
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives are pivotal in the synthesis of

various pharmaceuticals. A prominent example is their conceptual relationship to the core

structure of Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. While

the industrial synthesis of Celecoxib may follow different routes, the following diagram

illustrates a plausible synthetic workflow that highlights the importance of the pyrazole scaffold.

Starting Materials

Core Intermediate Synthesis Conceptual Pathway to Celecoxib-like StructuresAcetylacetone

3,5-Dimethylpyrazole

 + Hydrazine

Hydrazine

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

 Vilsmeier-Haack
Formylation 3,5-Dimethyl-1H-pyrazole-

4-carboxylic Acid
 Oxidation Diaryl Pyrazole Precursor

 Functional Group
Transformation & Arylation Celecoxib Analogues

 Cyclization & Derivatization

Click to download full resolution via product page

Caption: Conceptual synthesis workflow for Celecoxib analogues.

Conclusion
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a valuable and versatile intermediate in

organic synthesis, particularly for the development of pharmaceutical compounds. Its

straightforward synthesis from common starting materials and the reactivity of its functional

groups allow for the construction of complex molecular architectures. A thorough understanding

of its properties and the experimental procedures for its synthesis and analysis is essential for

researchers and scientists in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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